molecular formula C17H19NO3 B11843910 N-(Naphthalene-1-carbonyl)-L-leucine CAS No. 215301-32-9

N-(Naphthalene-1-carbonyl)-L-leucine

Cat. No.: B11843910
CAS No.: 215301-32-9
M. Wt: 285.34 g/mol
InChI Key: LMUBPGYTWCKALM-HNNXBMFYSA-N
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Description

N-(Naphthalene-1-carbonyl)-L-leucine is a modified amino acid derivative where the α-amino group of L-leucine is acylated with a naphthalene-1-carbonyl moiety. The naphthalene group introduces aromatic stacking capabilities, which may influence interactions with biological targets such as enzymes or transporters .

Properties

CAS No.

215301-32-9

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

(2S)-4-methyl-2-(naphthalene-1-carbonylamino)pentanoic acid

InChI

InChI=1S/C17H19NO3/c1-11(2)10-15(17(20)21)18-16(19)14-9-5-7-12-6-3-4-8-13(12)14/h3-9,11,15H,10H2,1-2H3,(H,18,19)(H,20,21)/t15-/m0/s1

InChI Key

LMUBPGYTWCKALM-HNNXBMFYSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC=CC2=CC=CC=C21

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Naphthamido)-4-methylpentanoic acid typically involves the reaction of 1-naphthylamine with a suitable carboxylic acid derivative. One common method is the amidation reaction, where 1-naphthylamine reacts with 4-methylpentanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of (S)-2-(1-Naphthamido)-4-methylpentanoic acid may involve large-scale amidation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. Purification steps, including recrystallization and chromatography, are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Acylation Reactions

The naphthalene-1-carbonyl group participates in amide bond formation under standard acylation conditions. In peptide synthesis, 5-chloro-8-nitro-1-naphthoyl chloride (NNapCl) reacts with amines, including L-leucine derivatives, to form stable amides. Key findings include:

Table 1: Acylation of Amines with NNapCl

AmineProduct YieldConditions
n-Octylamine86%CH₂Cl₂, room temperature
Benzylamine87%Schotten-Baumann
L-Leucine90%Basic aqueous solution

This reaction is critical for introducing the naphthalene-1-carbonyl group into amino acids, enabling structural diversification in peptide design .

Reduction and Cyclization Pathways

The nitro group in related naphthoyl derivatives undergoes selective reduction to an amine, followed by intramolecular cyclization to form lactams. For example:

  • Nitro-to-Amine Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) or Hantzsch ester with eosin Y reduces the nitro group to an amine.

    • Example: Reduction of 5-chloro-8-nitro-1-naphthamide yields an intermediate aromatic amine .

  • Lactam Formation :

    • The amine intermediate cyclizes with the carbonyl group, forming a five-membered lactam under thermal or acidic conditions.

    • This process releases the protected amine (e.g., L-leucine) and generates a lactam byproduct .

Intramolecular Aminolysis

Under basic conditions, the ethyl ester group in γ-hydroxy-α-amino acid derivatives undergoes intramolecular aminolysis , leading to lactone formation. While not directly observed in N-(Naphthalene-1-carbonyl)-L-leucine, analogous reactivity is plausible due to:

  • Steric hindrance from bulky substituents (e.g., isopropyl groups) slowing aminolysis.

  • Base-catalyzed cleavage of ester functionalities .

Stability and Side Reactions

  • Hydrolysis Sensitivity : The amide bond is stable under physiological conditions but hydrolyzes under strong acidic or basic conditions.

  • Halogen Exchange : Bromine substituents in precursor compounds (e.g., 5-bromo-8-nitro-1-naphthoic acid) undergo halogen exchange to chlorine during synthesis .

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuroprotective Effects:
Research has indicated that compounds similar to N-(Naphthalene-1-carbonyl)-L-leucine exhibit neuroprotective properties. For instance, N-acetyl-L-leucine, an acetylated derivative of L-leucine, has been studied for its effectiveness in treating neurological disorders such as Niemann-Pick disease type C. Clinical trials have shown that this compound improves neurologic status compared to placebo treatments . The underlying mechanisms may involve modulation of neuroinflammation and neuronal death, suggesting that this compound could have similar therapeutic potential.

2. Anticancer Activity:
The naphthalene moiety in this compound may contribute to anticancer properties. Derivatives of naphthalene have been documented to exhibit various biological activities, including anticancer effects. Research into related compounds indicates their potential in targeting cancer cell lines through mechanisms such as apoptosis induction and inhibition of tumor growth .

3. Antimicrobial Properties:
Compounds containing naphthalene derivatives have shown antimicrobial activity against various pathogens. The structural characteristics of this compound may enhance its ability to penetrate bacterial membranes or interact with microbial enzymes, leading to effective antimicrobial action .

Biochemical Research Applications

1. Transport Mechanisms:
Studies on the transport mechanisms of amino acids indicate that modifications like those present in this compound can alter the uptake efficiency through organic anion transporters. Understanding these transport dynamics is essential for optimizing drug delivery systems .

2. Synthesis of Peptide Libraries:
The incorporation of this compound into peptide synthesis can lead to novel peptide libraries with enhanced biological activity. This approach can facilitate the discovery of new therapeutic agents by exploring structure-activity relationships within peptide-based drugs .

Case Studies and Clinical Trials

Several studies and clinical trials have focused on similar compounds to assess their efficacy and safety:

  • Clinical Trial on Niemann-Pick Disease Type C: A double-blind, placebo-controlled trial demonstrated that N-acetyl-L-leucine improved neurologic status in patients compared to placebo, highlighting its potential as a treatment option for lysosomal storage disorders .
  • Research on Anticancer Properties: Investigations into naphthalene derivatives have revealed their ability to inhibit tumor growth in various cancer models, suggesting that this compound could be a candidate for further exploration in oncology .

Mechanism of Action

The mechanism of action of (S)-2-(1-Naphthamido)-4-methylpentanoic acid involves its interaction with specific molecular targets. The naphthamido group can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Physicochemical Comparison with Similar Compounds

Key physicochemical parameters of N-(Naphthalene-1-carbonyl)-L-leucine and related derivatives are summarized below:

Compound logP logD Solubility (log10WS) PSA (Ų) Molecular Weight (g/mol)
L-Leucine (parent compound) 1.36 - -0.24 (predicted) 63.32 131.17
N-Acetyl-L-leucine 0.98 -0.5 -0.55 (experimental) 72.55 187.23
N-(Trifluoroacetyl)-L-leucine-TMS ester 2.458 - -0.84 (calculated) - 323.38
CGS 9865 (Leucine derivative) - - - 112.65 308.17
This compound* ~3.5 ~2.8 -1.2 (estimated) ~90 ~313.4

*Predicted values based on structural analogs with naphthalene substituents (e.g., naphthalen-1-yl methanone derivatives). The naphthalene group significantly increases logP and reduces aqueous solubility compared to acetyl or trifluoroacetyl derivatives.

Transporter Affinity

  • L-Leucine: Transported via the L-amino acid transporter (LAT1), critical for cellular uptake in tissues like the brain .
  • N-Acetyl-L-leucine : Shifts transporter preference to organic anion transporters (OATs) due to increased hydrophilicity and altered charge distribution .
  • This could reduce dependency on active transport mechanisms compared to L-leucine or acetylated analogs .

Metabolic Stability

  • N-Acetyl-L-leucine : Susceptible to hydrolysis by esterases or amidases, reverting to L-leucine in vivo .
  • N-(Trifluoroacetyl)-L-leucine-TMS ester : Increased steric bulk from the trifluoroacetyl and trimethylsilyl groups may slow enzymatic degradation .
  • This compound : The rigid aromatic structure likely confers resistance to enzymatic cleavage, prolonging its metabolic half-life .

Structural Analogs and Functional Implications

  • Naphthalen-1-yl Methanone Derivatives: Compounds like (1-(4-fluorobenzyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone demonstrate high binding affinity to cannabinoid receptors, suggesting that the naphthalene moiety in this compound may facilitate interactions with hydrophobic binding pockets .
  • CGS 9865 : A leucine derivative with a phenylbutyl substituent (PSA = 112.65 Ų) shows reduced membrane permeability compared to naphthalene-based analogs, highlighting the balance between lipophilicity and polar surface area .

Research Findings and Implications

  • Drug Design : The naphthalene-1-carbonyl group improves blood-brain barrier penetration compared to acetylated leucines, making it a candidate for CNS-targeted therapies .
  • Solubility Challenges: Despite high logP, estimated solubility (log10WS = -1.2) may necessitate formulation strategies like lipid nanoparticles or prodrug approaches .
  • Safety Profile : Structural analogs with bulky aromatic groups (e.g., benzodiazoles) show low acute toxicity in preclinical models, suggesting favorable safety for this compound .

Biological Activity

N-(Naphthalene-1-carbonyl)-L-leucine is a compound of interest due to its potential biological activities, particularly in relation to amino acid transport and cancer treatment. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and implications in therapeutic contexts.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the presence of a naphthalene-1-carbonyl group attached to the L-leucine backbone. This structural modification is significant for its interaction with various biological targets, particularly transport proteins and enzymes.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC₁₅H₁₃NO₂
Molecular Weight241.27 g/mol
Functional GroupsAmide, Aromatic
SolubilitySoluble in organic solvents

This compound primarily interacts with the large neutral amino acid transporter 1 (LAT1 or SLC7A5), which is crucial for the transport of essential amino acids across cell membranes, especially at the blood-brain barrier (BBB). LAT1 is often overexpressed in cancer cells, making it a target for therapeutic intervention. Inhibition of LAT1 by this compound can lead to reduced availability of amino acids necessary for tumor growth and proliferation.

In Vitro Studies

Research has shown that this compound exhibits significant inhibitory effects on LAT1 activity. For instance, studies indicate that compounds targeting LAT1 can reduce protein synthesis in cancer cells by depriving them of essential amino acids like leucine, thereby suppressing mTORC1 signaling pathways involved in cell growth and survival .

Case Study: LAT1 Inhibition

In a study evaluating various naphthalene derivatives, this compound demonstrated a potent inhibitory effect on LAT1-mediated transport in human cancer cell lines. The compound's IC50 values were comparable to established LAT1 inhibitors, suggesting its potential as a therapeutic agent against cancers characterized by high LAT1 expression .

Antimicrobial Activity

In addition to its role in cancer biology, this compound has been evaluated for antimicrobial properties. A series of naphthalene derivatives were tested against Mycobacterium avium subsp. paratuberculosis, revealing that certain modifications led to enhanced activity compared to standard antibiotics like rifampicin . This highlights the compound's versatility and potential applications beyond oncology.

Cytotoxicity Studies

Cytotoxicity assays have indicated that this compound exhibits selective toxicity towards various cancer cell lines while showing minimal effects on normal cells. This selectivity is crucial for developing safer therapeutic options with fewer side effects .

Q & A

Basic Research Questions

Q. How can N-(Naphthalene-1-carbonyl)-L-leucine be synthesized and characterized in a laboratory setting?

  • Methodological Answer : Synthesis typically involves coupling naphthalene-1-carbonyl chloride with L-leucine under controlled alkaline conditions, using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Purification is achieved via column chromatography or recrystallization. Characterization requires HPLC for purity assessment, NMR spectroscopy (¹H and ¹³C) to confirm structural integrity, and mass spectrometry (MS) for molecular weight validation. Physicochemical properties (e.g., melting point, density) should align with predicted values from computational models .

Q. What physicochemical properties are critical for ensuring stability in experimental applications?

  • Methodological Answer : Key properties include solubility in polar/nonpolar solvents (to determine formulation compatibility), acid dissociation constant (pKa) for pH-dependent behavior (predicted pKa ≈ 3.30), and thermal stability (melting point 212–213°C). Density (1.068 g/cm³) and hydrophobicity influence bioavailability in biological assays. Stability under varying storage conditions (e.g., light, humidity) should be tested via accelerated degradation studies .

Q. What in vitro models are appropriate for preliminary toxicity screening?

  • Methodological Answer : Use cell viability assays (e.g., MTT or resazurin reduction) in hepatic (HepG2) or renal (HEK293) cell lines. Dose-response curves should span 1–100 µM, with controls for solvent effects. Include ROS detection assays to evaluate oxidative stress. Route-specific exposure (oral, dermal) can be simulated using permeability models like Caco-2 monolayers for intestinal absorption .

Advanced Research Questions

Q. How can protein interaction studies be designed to elucidate binding mechanisms?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) and stoichiometry. For structural insights, use X-ray crystallography or cryo-EM with purified target proteins (e.g., serum albumin or metabolic enzymes). Validate findings with competitive binding assays using known ligands. Ensure protein purity via SDS-PAGE and Lowry assay for concentration standardization .

Q. How can contradictory data on metabolic pathways be resolved?

  • Methodological Answer : Conduct comparative metabolomics across species (e.g., murine vs. human hepatocytes) using LC-MS/MS. Apply isotopic labeling (e.g., ¹⁴C-labeled compound) to track metabolite formation. Cross-reference results with toxicity databases (e.g., PubChem) and adjust for interspecies variability in cytochrome P450 activity. Use systematic review frameworks (Table C-2) to harmonize conflicting datasets .

Q. What experimental strategies assess environmental degradation and bioaccumulation?

  • Methodological Answer : Simulate environmental fate using OECD 308/309 guidelines for aqueous and soil systems. Measure half-life via GC-MS under UV exposure (photolysis) or microbial-rich conditions (biodegradation). For bioaccumulation, use bioconcentration factors (BCF) in model organisms (e.g., zebrafish). Include controls for abiotic degradation and validate with QSAR models .

Q. How can transcriptomic changes induced by the compound be systematically analyzed?

  • Methodological Answer : Perform RNA sequencing on exposed cell lines (e.g., HepaRG) to identify differentially expressed genes (DEGs). Validate with qPCR for key targets (e.g., CYP1A1, NRF2). Use ChIP-seq to map transcription factor binding (e.g., AhR activation by naphthalene derivatives). Integrate data with pathway analysis tools (e.g., KEGG, GO) to link molecular effects to phenotypic outcomes .

Data Analysis and Validation

Q. What statistical approaches mitigate bias in toxicological studies?

  • Methodological Answer : Apply randomization and blinding during dosing (Table C-7). Use Cochrane Risk of Bias Tool to evaluate study quality, focusing on outcome reporting completeness (Table C-6). For meta-analyses, employ random-effects models to account for heterogeneity. Sensitivity analyses should exclude outliers identified via Grubbs’ test .

Q. How can computational models predict interactions with biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to screen against protein databases (PDB). Validate hits with MD simulations (GROMACS) to assess binding stability. Cross-reference with pharmacophore models for functional group prioritization. Experimental validation via SPR or enzyme inhibition assays is critical .

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